molecular formula C25H21F2NO4 B12961707 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid

Cat. No.: B12961707
M. Wt: 437.4 g/mol
InChI Key: SREGTSZRMASHHB-INIZCTEOSA-N
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Description

This compound is an Fmoc-protected amino acid derivative featuring a 2,5-difluorobenzyl substituent on the β-carbon of its propanoic acid backbone. The Fmoc group (9H-fluoren-9-ylmethoxycarbonyl) is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal via piperidine treatment.

Properties

Molecular Formula

C25H21F2NO4

Molecular Weight

437.4 g/mol

IUPAC Name

(2S)-2-[(2,5-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H21F2NO4/c26-17-9-10-23(27)15(12-17)11-16(24(29)30)13-28-25(31)32-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12,16,22H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1

InChI Key

SREGTSZRMASHHB-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=C(C=CC(=C4)F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=C(C=CC(=C4)F)F)C(=O)O

Origin of Product

United States

Biological Activity

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid is a complex organic compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) group and a difluorobenzyl moiety. This compound is part of a broader class of fluorenone derivatives, which have shown significant biological activity across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid is C₁₉H₁₉F₂N₃O₄ with a molecular weight of approximately 391.47 g/mol. The structural features include:

  • Fluorenyl Group : Provides hydrophobic interactions that can enhance biological activity.
  • Methoxycarbonyl Group : Serves as a protecting group in peptide synthesis, facilitating selective reactions.
  • Difluorobenzyl Moiety : Imparts unique electronic properties that may influence binding affinity to biological targets.

The mechanism by which (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-difluorobenzyl)propanoic acid exerts its biological effects is primarily through its interaction with specific enzymes and receptors. The fluorenyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. The difluorobenzyl component may enhance binding affinity due to its electron-withdrawing properties.

Biological Activity

Research has indicated that compounds with similar structures exhibit diverse biological activities:

  • Antimicrobial Activity :
    • Studies on fluorenone derivatives have demonstrated significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like fluorine has been shown to enhance antimicrobial efficacy due to increased cell membrane permeability .
  • Antitumor Activity :
    • Fluorenone derivatives have been linked to antiproliferative effects in cancer cells. For instance, modifications in the alkyl side chains have been correlated with improved activity against type I topoisomerase inhibitors . The introduction of the difluorobenzyl moiety could potentially enhance these effects through improved interactions with cancer cell receptors.
  • Enzyme Inhibition :
    • The compound is hypothesized to inhibit specific enzymes by binding to their active sites, similar to other fluorenone derivatives that have been studied for their ability to inhibit enoyl-ACP reductase (InhA), an enzyme critical for bacterial fatty acid synthesis .

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundFindings
TiloroneInhibited Staphylococcus aureus growth; structural modifications improved diffusion into bacterial cells.
3-(9H-fluoren-9-yl)pyrrolidine derivativesShowed significant inhibition against InhA in Mycobacterium tuberculosis, suggesting potential for antitubercular drug development.
Fluorenone derivativesDemonstrated cytotoxicity against various cancer cell lines; structure-activity relationship studies highlighted the importance of substituent position on activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties
Target Compound: (S)-3-...-2-(2,5-difluorobenzyl)propanoic acid 2,5-difluorobenzyl C₂₅H₂₀F₂NO₄ 444.43 (estimated) Not explicitly listed Expected higher electronegativity and lipophilicity due to fluorine substitution.
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 211637-75-1 Purity: 99.76%; Storage: -20°C (powder); Lower polarity due to methyl group.
(S)-2-((Fmoc)amino)-3-(2,3,5,6-tetrafluorophenyl)propanoic acid 2,3,5,6-tetrafluorophenyl C₂₄H₁₇F₄NO₄ 467.40 Not provided Enhanced electronegativity; potential for altered peptide backbone conformation.
(R)-2-((Fmoc)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl (R-config) C₂₄H₁₈F₂NO₄ 428.41 Not provided Chirality impacts binding in enantioselective applications; similar lipophilicity.
(S)-3-...-2-(4-fluorobenzyl)propanoic acid 4-fluorobenzyl C₂₅H₂₀FNO₄ 425.43 1260601-29-3 Para-fluorine reduces steric hindrance compared to ortho-substituted analogs.
(S)-2-((Fmoc)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-chloro-indol-3-yl C₂₆H₂₁ClN₂O₄ 476.91 908847-42-7 Heterocyclic indole moiety may enhance π-π stacking in peptide interactions.
(S)-2-((Fmoc)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-chloro-4-CF₃-phenyl C₂₆H₂₀ClF₃NO₄ 526.89 Not provided Trifluoromethyl group increases hydrophobicity and metabolic stability.

Physicochemical and Functional Differences

  • Fluorine Position : The 2,5-difluorobenzyl group in the target compound provides balanced steric and electronic effects compared to para-fluorinated (e.g., ) or tetrafluorinated (e.g., ) analogs. Ortho-substitution may hinder rotational freedom in peptide chains.
  • Chirality : The R-configuration in demonstrates how stereochemistry alters molecular recognition, critical in drug design.
  • Methyl vs. Halogen : Methyl groups (e.g., o-tolyl in ) reduce polarity, while halogens (F, Cl) enhance electronegativity and bioavailability.

Research and Application Insights

  • Peptide Synthesis : The Fmoc group’s stability makes these compounds valuable in solid-phase peptide synthesis. Fluorinated variants like the target compound may improve peptide stability against enzymatic degradation .
  • Biological Activity: While direct activity data are scarce, fluorinated benzyl groups are known to enhance blood-brain barrier permeability in CNS-targeting peptides .
  • Material Science : Heterocyclic analogs (e.g., indole in ) could be used in designing fluorescent probes or biomaterials.

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